![molecular formula C20H18FNO3 B2989743 2-(2-fluorophenoxy)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide CAS No. 1351643-35-0](/img/structure/B2989743.png)
2-(2-fluorophenoxy)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide
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Description
2-(2-fluorophenoxy)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide, also known as FNA, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. FNA belongs to a class of compounds known as selective estrogen receptor modulators (SERMs), which have been shown to have a range of physiological effects on various tissues in the body.
Scientific Research Applications
Fluorescence Spectral Studies
Fluorescence spectral studies have explored the interaction of fluorescent probes with Bovine Serum Albumin (BSA), revealing insights into binding constants and the mode of quenching, which is crucial for understanding how these compounds interact with proteins. This research is pivotal for developing fluorescent markers for biological studies (Ghosh, Rathi, & Arora, 2016).
Catalysis and Synthesis
Research has demonstrated the use of nano magnetite (Fe3O4) as an efficient catalyst for synthesizing N -((2-hydroxy naphthalene-1-yl)(aryl)methyl)acetamide derivatives under ultrasound irradiation, showcasing the potential of these compounds in facilitating complex chemical reactions (Mokhtary & Torabi, 2017).
Local Anaesthetic Activity
A study on the synthesis and evaluation of local anaesthetic activities of 2-substituted-N-(2-diethylaminoethyl)acetamides highlights the medicinal chemistry applications of these compounds, showing their potential in developing new anaesthetics (Jindal et al., 2003).
Anti-Angiogenic Activity
Compounds containing hydroxamic acid groups have been identified as potent inhibitors of aminopeptidase N, displaying significant anti-angiogenic activities, which are crucial for cancer research and therapy (Lee et al., 2005).
Anticancer Screening
New 1-formyl-naphthalen-2-yloxymethyl-1,2,3-triazoles have been synthesized for anticancer screening, demonstrating the role of these compounds in drug discovery and the development of potential cancer therapies (Dhuda et al., 2021).
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(2-hydroxy-2-naphthalen-1-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3/c21-17-10-3-4-11-19(17)25-13-20(24)22-12-18(23)16-9-5-7-14-6-1-2-8-15(14)16/h1-11,18,23H,12-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGNPXIFBQYKJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)COC3=CC=CC=C3F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide |
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